

An In-depth Technical Guide to the Physical Properties of 2-Bromobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzaldehyde, an organobromine compound, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations. The aldehyde moiety readily undergoes nucleophilic addition and condensation reactions, while the bromo-substituent is amenable to various cross-coupling reactions, making it a versatile building block for complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, application in synthesis, and for the quality control of resulting products. This guide provides a comprehensive overview of the key physical and spectroscopic properties of **2-Bromobenzaldehyde**, complete with experimental protocols and logical workflows.

Physical and Chemical Properties

The physical characteristics of **2-Bromobenzaldehyde** are summarized below. These properties are crucial for its storage, handling, and use in various experimental setups.

General Properties



Property	Value
Appearance	Colorless to pale yellow liquid; may appear as a white solid at or below room temperature.[1]
Molecular Formula	C7H5BrO[1][2][3][4][5]
Molecular Weight	185.02 g/mol [1][2][3][4][5]
CAS Number	6630-33-7[1][2][3][4][5]

Thermal and Optical Properties

Property	Value
Melting Point	16-19 °C[2]
Boiling Point	230 °C[2]
Density	1.585 g/mL at 25 °C[2]
Refractive Index (n ²⁰ /D)	1.595[2]
Flash Point	95 °C (203 °F)

Solubility

Solvent	Solubility
Water	Insoluble
Alcohol	Soluble
Benzene	Soluble
Chloroform	Slightly soluble
Ethyl Acetate	Slightly soluble

Experimental Protocols for Physical Property Determination



Accurate determination of physical properties is essential for the verification of a compound's identity and purity. The following are standard methodologies for measuring the key physical constants of **2-Bromobenzaldehyde**.

Melting Point Determination

The melting point of an organic solid can be determined by introducing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.

- Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes, thermometer.
- Procedure:
 - Ensure the 2-Bromobenzaldehyde sample is crystalline. If it is in its liquid form, it may need to be cooled to induce crystallization.
 - Introduce a small amount of the crystalline sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
 - Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (the beginning of the
 melting range) and the temperature at which the entire solid has turned into a clear liquid
 (the end of the melting range). A narrow melting range (0.5-2 °C) is indicative of a pure
 compound.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.



- Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, small test tube, capillary tube (sealed at one end).
- Procedure (Thiele Tube Method):
 - Place a small amount (0.5-1 mL) of 2-Bromobenzaldehyde into a small test tube.
 - Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.
 - Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
 - Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles
 will emerge from the open end of the capillary tube.
 - Continue heating until a continuous stream of bubbles is observed.
 - Remove the heat and allow the apparatus to cool slowly.
 - The temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Density Determination

The density of a liquid is its mass per unit volume.

- Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.
- Procedure:
 - Carefully clean and dry the pycnometer.
 - Determine the mass of the empty pycnometer.
 - Fill the pycnometer with distilled water and determine its mass. Use this to calibrate the exact volume of the pycnometer at a specific temperature.
 - Empty and dry the pycnometer thoroughly.



- Fill the pycnometer with **2-Bromobenzaldehyde** and measure its mass.
- The density is calculated by dividing the mass of the 2-Bromobenzaldehyde by the calibrated volume of the pycnometer.

Solubility Determination

Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.

- Apparatus: Small test tubes, vortex mixer (optional).
- Procedure:
 - Place a small, measured amount of **2-Bromobenzaldehyde** (e.g., 10 mg) into a test tube.
 - Add a small volume of the solvent to be tested (e.g., 0.5 mL).
 - Agitate the mixture vigorously for a set period.
 - Observe if the solid or liquid solute has completely dissolved.
 - If it dissolves, the substance is soluble. If not, it is insoluble or sparingly soluble. The terms
 "soluble" and "insoluble" are relative and can be further quantified if necessary.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of **2-Bromobenzaldehyde**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

- Typical Solvent: CDCl₃
- ¹H NMR Spectral Data and Assignments:



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.34	S	1H	Aldehydic proton (- CHO)[2]
~7.89	dd	1H	Aromatic proton
~7.63	m	1H	Aromatic proton
~7.43	m	2H	Aromatic protons

Note: The exact chemical shifts and coupling constants of the aromatic protons can be complex due to the ortho-substitution pattern and may require more advanced NMR techniques for precise assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Typical Sampling Method: Neat (liquid film) or ATR.
- IR Spectral Data and Assignments:

Wavenumber (cm ^{−1})	Functional Group	Vibrational Mode
~3070	Aromatic C-H	Stretch
~2860, ~2770	Aldehyde C-H	Stretch (Fermi resonance doublet)
~1705	C=O (Aromatic Aldehyde)	Stretch
~1590, ~1560, ~1460	Aromatic C=C	Stretch
Below 800	C-Br	Stretch

Note: The C=O stretching frequency is slightly lowered due to conjugation with the aromatic ring.



Mass Spectrometry

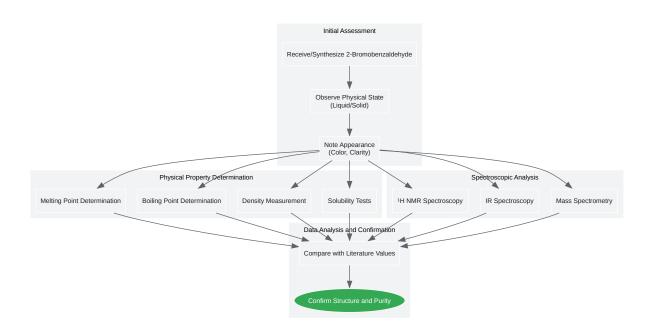
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Ionization Method: Electron Ionization (EI)
- Key Fragmentation Peaks (m/z):
 - 184/186: Molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
 - 183/185: Loss of a hydrogen radical ([M-H]+).
 - 155/157: Loss of a formyl radical ([M-CHO]+).
 - 105: Loss of a bromine radical, forming the benzoyl cation ([C7H5O]+).
 - 77: Loss of carbon monoxide from the benzoyl cation, forming the phenyl cation ([C₆H₅]+).

Visualized Workflows and Pathways Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a sample of **2-Bromobenzaldehyde**.





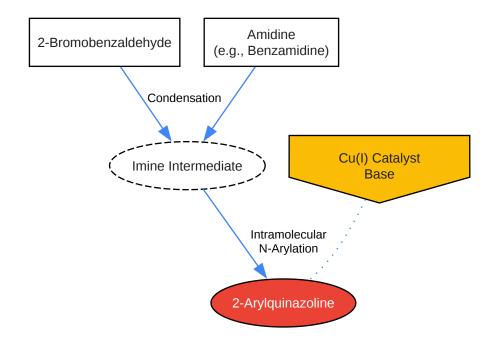
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Characterization workflow for **2-Bromobenzaldehyde**.

Representative Reaction Pathway: Quinazoline Synthesis

2-Bromobenzaldehyde is a key precursor in the synthesis of quinazolines, a class of heterocyclic compounds with significant pharmacological activities. A common synthetic route involves the condensation with an amidine followed by an intramolecular cyclization.





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Synthesis of a 2-Arylquinazoline from **2-Bromobenzaldehyde**.

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